Sodium 2-hydroxy-1,1-difluoroethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-hydroxy-1,1-difluoroethanesulfonate is a chemical compound with the molecular formula C₂H₃F₂NaO₄S. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two fluorine atoms, a hydroxyl group, and a sulfonate group, making it a versatile reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 2-hydroxy-1,1-difluoroethanesulfonate can be synthesized through several methods. One common method involves the reaction of 2-bromo-2,2-difluoroethanol with sodium dithionite and sodium hydrogencarbonate in a mixture of water and acetonitrile at 60°C for 12 hours . Another method includes the reaction of difluorohydroxyethanesulfonic acid sodium salt with 3-fluorobenzoyl chloride in the presence of triethylamine in dichloroethane at temperatures ranging from 20°C to 60°C .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-hydroxy-1,1-difluoroethanesulfonate undergoes various chemical reactions, including substitution, oxidation, and reduction. These reactions are facilitated by the presence of reactive functional groups such as the hydroxyl and sulfonate groups.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles that attack the electrophilic carbon atom bonded to the fluorine atoms.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction Reactions: Reducing agents like sodium borohydride can reduce the sulfonate group to a sulfinate group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ethane derivatives, while oxidation and reduction reactions can produce carbonyl and sulfinate compounds, respectively .
Scientific Research Applications
Sodium 2-hydroxy-1,1-difluoroethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of sodium 2-hydroxy-1,1-difluoroethanesulfonate involves its interaction with molecular targets through its reactive functional groups. The hydroxyl group can form hydrogen bonds, while the sulfonate group can participate in ionic interactions. These interactions can influence the compound’s reactivity and its ability to modify biological molecules and synthetic intermediates .
Comparison with Similar Compounds
Similar Compounds
- Sodium 1,1-difluoro-2-hydroxyethanesulfonate
- 2-(Alkylcarbonyloxy)-1,1-difluoroethanesulfonic acid salt
Uniqueness
Sodium 2-hydroxy-1,1-difluoroethanesulfonate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a variety of applications in different fields .
Properties
Molecular Formula |
C2H3F2NaO4S |
---|---|
Molecular Weight |
184.10 g/mol |
IUPAC Name |
sodium;1,1-difluoro-2-hydroxyethanesulfonate |
InChI |
InChI=1S/C2H4F2O4S.Na/c3-2(4,1-5)9(6,7)8;/h5H,1H2,(H,6,7,8);/q;+1/p-1 |
InChI Key |
LZKVGVXWGQWLAI-UHFFFAOYSA-M |
Canonical SMILES |
C(C(F)(F)S(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.